molecular formula C22H40BF4P2Rh- B1284301 1,2-Bis[(2R,5R)-2,5-(dimethylphospholano]ethane(cyclooctadiene)rhodium(I) tetrafluoroborate CAS No. 305818-67-1

1,2-Bis[(2R,5R)-2,5-(dimethylphospholano]ethane(cyclooctadiene)rhodium(I) tetrafluoroborate

Cat. No.: B1284301
CAS No.: 305818-67-1
M. Wt: 556.2 g/mol
InChI Key: LKVIVYCYPYTYSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Bis[(2R,5R)-2,5-(dimethylphospholano]ethane(cyclooctadiene)rhodium(I) tetrafluoroborate is a complex organometallic compound. It is known for its applications in catalysis, particularly in asymmetric hydrogenation reactions. The compound features a rhodium center coordinated to a cyclooctadiene ligand and a chiral bisphosphine ligand, making it highly effective in enantioselective transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Bis[(2R,5R)-2,5-(dimethylphospholano]ethane(cyclooctadiene)rhodium(I) tetrafluoroborate typically involves the reaction of rhodium(I) chloride with cyclooctadiene and the chiral bisphosphine ligand in the presence of a tetrafluoroborate salt. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the rhodium center.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis[(2R,5R)-2,5-(dimethylphospholano]ethane(cyclooctadiene)rhodium(I) tetrafluoroborate primarily undergoes catalytic reactions, including:

    Hydrogenation: The compound is highly effective in the hydrogenation of alkenes and ketones, converting them into their corresponding alkanes and alcohols.

    Substitution: It can participate in substitution reactions where ligands on the rhodium center are replaced by other ligands.

Common Reagents and Conditions

    Hydrogenation: Typically performed under hydrogen gas at elevated pressures and temperatures.

    Substitution: Various ligands such as phosphines, amines, or carbonyls can be used under mild conditions.

Major Products

    Hydrogenation: Alkanes and alcohols.

    Substitution: New rhodium complexes with different ligands.

Scientific Research Applications

1,2-Bis[(2R,5R)-2,5-(dimethylphospholano]ethane(cyclooctadiene)rhodium(I) tetrafluoroborate has a wide range of applications in scientific research:

    Chemistry: Used as a catalyst in asymmetric hydrogenation, which is crucial for the synthesis of chiral molecules.

    Medicine: Investigated for its role in the synthesis of pharmaceuticals, particularly those requiring high enantiomeric purity.

    Industry: Employed in the production of fine chemicals and intermediates for various industrial processes.

Mechanism of Action

The compound exerts its catalytic effects through the coordination of substrates to the rhodium center, followed by the transfer of hydrogen atoms or other ligands. The chiral bisphosphine ligand induces enantioselectivity, ensuring that the products are formed with high optical purity. The cyclooctadiene ligand stabilizes the rhodium center and facilitates the catalytic cycle.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Bis(diphenylphosphino)ethane(cyclooctadiene)rhodium(I) tetrafluoroborate
  • 1,2-Bis(dicyclohexylphosphino)ethane(cyclooctadiene)rhodium(I) tetrafluoroborate

Uniqueness

1,2-Bis[(2R,5R)-2,5-(dimethylphospholano]ethane(cyclooctadiene)rhodium(I) tetrafluoroborate is unique due to its chiral bisphosphine ligand, which imparts high enantioselectivity in catalytic reactions. This distinguishes it from other rhodium complexes that may not offer the same level of stereocontrol.

Properties

IUPAC Name

cycloocta-1,5-diene;1-[2-(2,5-dimethylphospholan-1-yl)ethyl]-2,5-dimethylphospholane;rhodium;tetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28P2.C8H12.BF4.Rh/c1-11-5-6-12(2)15(11)9-10-16-13(3)7-8-14(16)4;1-2-4-6-8-7-5-3-1;2-1(3,4)5;/h11-14H,5-10H2,1-4H3;1-2,7-8H,3-6H2;;/q;;-1;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKVIVYCYPYTYSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CC1CCC(P1CCP2C(CCC2C)C)C.C1CC=CCCC=C1.[Rh]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H40BF4P2Rh-
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

556.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2-Bis[(2R,5R)-2,5-(dimethylphospholano]ethane(cyclooctadiene)rhodium(I) tetrafluoroborate
Reactant of Route 2
1,2-Bis[(2R,5R)-2,5-(dimethylphospholano]ethane(cyclooctadiene)rhodium(I) tetrafluoroborate
Reactant of Route 3
1,2-Bis[(2R,5R)-2,5-(dimethylphospholano]ethane(cyclooctadiene)rhodium(I) tetrafluoroborate
Reactant of Route 4
1,2-Bis[(2R,5R)-2,5-(dimethylphospholano]ethane(cyclooctadiene)rhodium(I) tetrafluoroborate
Reactant of Route 5
1,2-Bis[(2R,5R)-2,5-(dimethylphospholano]ethane(cyclooctadiene)rhodium(I) tetrafluoroborate
Reactant of Route 6
1,2-Bis[(2R,5R)-2,5-(dimethylphospholano]ethane(cyclooctadiene)rhodium(I) tetrafluoroborate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.